REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.CO[CH:11]=[CH:12][C:13](=O)[CH3:14]>>[CH3:14][C:13]1[CH:12]=[CH:11][C:3]2[C:4](=[O:8])[CH2:5][CH2:6][CH2:7][C:2]=2[N:1]=1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC=CC(C)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
in an apparatus equipped for downward distillation
|
Type
|
CUSTOM
|
Details
|
had been collected (13 ml.)
|
Type
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DISSOLUTION
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Details
|
The cooled residue was dissolved in 2N HCl (50 ml.)
|
Type
|
EXTRACTION
|
Details
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extracted with ethyl acetate (3 × 50 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3 × 50 ml.)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residual oil distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2CCCC(C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |